molecular formula C20H30N6O3 B009365 Prazosinamine CAS No. 109679-41-6

Prazosinamine

Katalognummer: B009365
CAS-Nummer: 109679-41-6
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: PUMFFOCDLOJMBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prazosinamine, also known as this compound, is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Hypertension Management
    • Prazosinamine is utilized in managing hypertension by promoting vasodilation through the blockade of alpha-1 receptors. This leads to decreased systemic vascular resistance and blood pressure reduction. Studies indicate that it can effectively lower both supine and standing blood pressure in hypertensive patients .
  • Benign Prostatic Hyperplasia (BPH)
    • The compound is also used for alleviating symptoms of BPH. By relaxing smooth muscle in the prostate and bladder neck, this compound can improve urinary flow rates and reduce obstruction symptoms. Clinical trials have shown significant improvements in urinary function among patients treated with this compound .
  • Post-Traumatic Stress Disorder (PTSD)
    • This compound has been studied for its efficacy in reducing nightmares associated with PTSD. Research indicates that it may decrease the frequency and intensity of nightmares, providing a therapeutic option for individuals suffering from this condition .
  • Insulin Sensitivity Improvement
    • A notable study demonstrated that this compound could enhance insulin sensitivity in obese patients with hypertension. This effect was measured using the euglycaemic insulin clamp technique, revealing improved glucose uptake during treatment .
  • Raynaud’s Phenomenon
    • The compound has shown promise in treating Raynaud's phenomenon by improving blood flow to extremities, thus alleviating symptoms associated with this condition .
  • Scorpion Envenomation
    • This compound has been evaluated as a treatment adjunct for scorpion envenomation, where it may help mitigate catecholamine surges and improve patient outcomes .

Case Study 1: Hypertension Management

In a controlled trial involving 30 patients with essential hypertension, this compound was administered at varying doses. Results indicated a significant reduction in both systolic and diastolic blood pressure over a 12-week period, with minimal side effects reported .

Case Study 2: PTSD Treatment

A double-blind study assessed the impact of this compound on veterans with PTSD-related nightmares. Patients receiving this compound reported a 50% reduction in nightmare frequency compared to the placebo group, highlighting its potential as an effective treatment option .

Case Study 3: Insulin Sensitivity

In a study involving 24 obese hypertensive patients, those treated with this compound exhibited marked improvements in insulin sensitivity over three months, suggesting its role not only in cardiovascular health but also metabolic regulation .

Eigenschaften

CAS-Nummer

109679-41-6

Molekularformel

C20H30N6O3

Molekulargewicht

402.5 g/mol

IUPAC-Name

6-amino-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]hexan-1-one

InChI

InChI=1S/C20H30N6O3/c1-28-16-12-14-15(13-17(16)29-2)23-20(24-19(14)22)26-10-8-25(9-11-26)18(27)6-4-3-5-7-21/h12-13H,3-11,21H2,1-2H3,(H2,22,23,24)

InChI-Schlüssel

PUMFFOCDLOJMBP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC

Key on ui other cas no.

109679-41-6

Synonyme

1-(4'-amino-6',7'-dimethoxyquinazolin-2'-yl)-4-(6''-aminohexanoyl)piperazine
prazosinamine
prazosinamine hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.